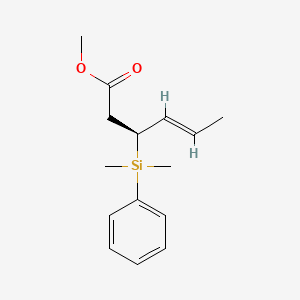

(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

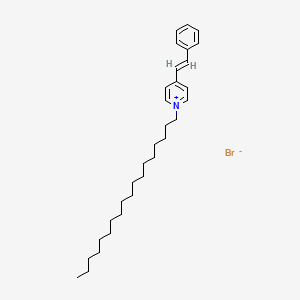

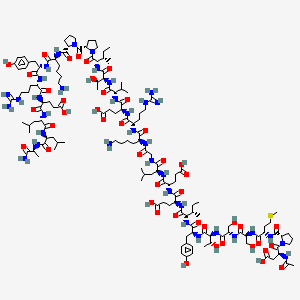

“(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate” is a chemical compound with the empirical formula C15H22O2Si . It has a molecular weight of 262.42 . This compound is used as a chiral catalyst and ligand .

Molecular Structure Analysis

The molecular structure of “(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate” can be represented by the SMILES stringCOC(=O)CC@@HSi(C)c1ccccc1 . This indicates that the molecule contains a methyl ester group (COC=O), a dimethylphenylsilyl group (Si©c1ccccc1), and a hexene group (\C=C\C). Physical And Chemical Properties Analysis

“(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate” is a liquid at room temperature . It has a refractive index of 1.511 and a density of 0.984 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis of chiral (E)-crotylsilanes, which are intermediates in various organic syntheses, utilizes "(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate" (Beresis, Solomon, Yang, Jain, & Panek, 2003).

The compound is involved in double stereodifferentiation reactions, particularly in Lewis acid promoted additions to produce nearly enantiomerically pure tetrahydrofurans (Panek & Beresis, 1993).

It is used in the synthesis of various complex molecules, like osmundalactone and L-(-)-forosamine, which have potential applications in pharmaceuticals and biochemistry (Saotome, Ono, & Akita, 2001).

The compound plays a role in the study of regio- and stereo-selectivity in organic reactions, which is crucial for the synthesis of specific molecular configurations (Ibuk, Tanak, Nemoto, & Yamamoto, 1989).

Its thermal oxidation behavior has been studied, providing insights into the decomposition and transformation processes of similar organic compounds (Whitlock & Nawar, 1976).

In electrochemical studies, it is used to understand conjugate addition reactions and regioselectivity in organic electrochemistry (Satoh, Suginome, & Tokuda, 1981).

It is involved in diastereoselective addition and allylic azide isomerization reactions, aiding in the asymmetric synthesis of γ-hydroxy-α-amino acid synthons (Panek, Yang, & Muler, 1992).

The combustion chemistry of methyl-3-hexenoate, a related compound, provides insight into the combustion and oxidation characteristics of biofuels (Gerasimov et al., 2020).

Propiedades

IUPAC Name |

methyl (E,3S)-3-[dimethyl(phenyl)silyl]hex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2Si/c1-5-9-14(12-15(16)17-2)18(3,4)13-10-7-6-8-11-13/h5-11,14H,12H2,1-4H3/b9-5+/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBVSVWXXPCVKB-VZUFXWRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@H](CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)